3-(Piperidin-4-ylmethyl)aniline hydrochloride
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Overview
Description
3-(Piperidin-4-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.75 g/mol . This compound is characterized by the presence of a piperidine ring attached to a benzene ring via a methylene bridge, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)aniline hydrochloride typically involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine, which is then subjected to catalytic hydrogenation to yield 3-(Piperidin-4-ylmethyl)aniline. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often utilize multi-component reactions and green chemistry principles to enhance yield and reduce environmental impact. For example, the use of ionic liquids as catalysts in multi-component reactions has been shown to be effective in producing piperidine derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-ylmethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-(Piperidin-4-ylmethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor antagonism .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the benzene ring.
N-benzylpiperidine: An intermediate in the synthesis of 3-(Piperidin-4-ylmethyl)aniline hydrochloride.
4-(Piperidin-4-yl)aniline: A compound with a similar structure but different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in various research applications .
Properties
Molecular Formula |
C12H19ClN2 |
---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;/h1-3,9-10,14H,4-8,13H2;1H |
InChI Key |
VWEHAOXIWWHRII-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
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